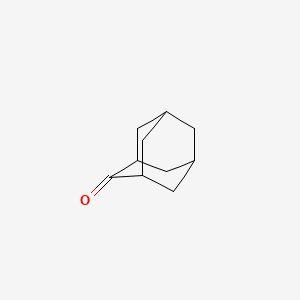

2-Adamantanone

Vue d'ensemble

Description

]decanone, est un dérivé cétonique de l'adamantane. C'est un solide blanc de formule chimique C10H14O et de masse molaire 150,221 g/mol . L'adamantanone se distingue par sa structure rigide en forme de cage, qui lui confère des propriétés chimiques uniques et en fait un précurseur précieux pour divers dérivés de l'adamantane .

Méthodes De Préparation

L'adamantanone est généralement synthétisée par oxydation de l'adamantane. Une méthode courante implique l'utilisation d'agents oxydants tels que le permanganate de potassium ou l'acide chromique dans des conditions contrôlées . La réaction est effectuée dans un solvant organique, et le produit est purifié par recristallisation.

La production industrielle de l'adamantanone utilise souvent des techniques d'oxydation similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des paramètres de réaction pour garantir un rendement élevé et la pureté du produit .

Analyse Des Réactions Chimiques

L'adamantanone subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent convertir l'adamantanone en adamantanol ou en d'autres formes réduites.

Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des agents halogénants pour les réactions de substitution. Les principaux produits formés dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

L'adamantanone a un large éventail d'applications dans la recherche scientifique :

Industrie : L'adamantanone est utilisée dans la production de polymères haute performance et d'autres matériaux de pointe.

5. Mécanisme d'action

Le mécanisme d'action de l'adamantanone implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut agir comme un substrat pour des enzymes telles que la camphre 5-monooxygénase, conduisant à la formation de produits hydroxylés . La structure rigide de l'adamantanone lui permet de s'insérer dans les sites actifs des enzymes, facilitant des transformations biochimiques spécifiques .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Adamantanone has been studied for its potential as a pharmacological agent, particularly in targeting the sigma-2 receptor, which is implicated in cancer and neurodegenerative diseases such as Alzheimer's. Research indicates that adamantane derivatives can serve as effective ligands for sigma-2 receptors, enhancing the development of new therapeutics.

Case Study: Sigma-2 Receptor Ligands

A study synthesized novel adamantane-based compounds and evaluated their interaction with sigma-2 receptors through molecular docking and dynamic simulations. The findings revealed that these compounds exhibit comparable binding affinity to existing sigma-2 receptor ligands, suggesting their potential for further development as anticancer agents .

Materials Science

In materials science, this compound is utilized in the synthesis of functional materials due to its unique chemical properties. It serves as an intermediate in the production of heat-resistant polymers and electronic materials.

Case Study: Functional Materials

A patent describes a method for efficiently producing high-purity this compound from adamantane derivatives using fuming sulfuric acid. The resulting compound is noted for its utility in creating heat-resistant polymers and electronic resists . This highlights its significance in developing advanced materials with specific thermal and electronic properties.

Physical Chemistry

The physical properties of this compound have been extensively studied, particularly regarding its vibrational dynamics and polymorphism. Understanding these properties is crucial for both theoretical studies and practical applications.

Polymorphism Analysis

Research into the polymorphism of this compound has revealed two distinct crystalline phases: an orthorhombic stable phase and a monoclinic metastable phase. This study utilized X-ray diffraction and thermal analysis to elucidate the phase behavior under varying temperature and pressure conditions . Such insights are vital for optimizing conditions for industrial applications where crystal form can influence material performance.

Spectroscopic Applications

The vibrational modes of this compound have been explored using terahertz spectroscopy, providing insights into molecular motions within the compound. This research links the vibrational density of states to dielectric response, revealing significant secondary relaxation phenomena that could impact its application in various fields .

Mécanisme D'action

The mechanism of action of adamantanone involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes like camphor 5-monooxygenase, leading to the formation of hydroxylated products . The rigid structure of adamantanone allows it to fit into enzyme active sites, facilitating specific biochemical transformations .

Comparaison Avec Des Composés Similaires

L'adamantanone est unique en raison de sa structure rigide en forme de cage, qui la distingue des autres cétones. Les composés similaires comprennent :

Adamantane : L'hydrocarbure parent de l'adamantanone, dépourvu du groupe fonctionnel cétone.

Adamantanol : Une forme réduite de l'adamantanone avec un groupe hydroxyle au lieu d'une cétone.

Adamantylidèneadamantane : Un dérivé avec une double liaison, utilisé dans diverses applications chimiques.

Ces composés partagent la structure de base de l'adamantane mais diffèrent par leurs groupes fonctionnels et leurs propriétés chimiques, ce qui fait de l'adamantanone un composé distinct et précieux en soi .

Activité Biologique

2-Adamantanone (C₁₀H₁₄O) is a ketone derivative of adamantane, known for its unique cage-like structure. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. The following sections provide a detailed examination of its biological activity, supported by research findings and case studies.

Antiviral Properties

Recent studies have highlighted the antiviral potential of adamantane derivatives, including this compound. Research indicates that certain adamantane derivatives exhibit inhibitory activity against orthopoxviruses. For instance, a study demonstrated that modifications to the adamantane structure could enhance cytotoxicity and antiviral efficacy. Specifically, compounds with longer linkers between adamantane and other moieties showed increased activity against viral targets, suggesting that structural optimization may yield more effective antiviral agents .

Analgesic Effects

This compound has also been evaluated for analgesic properties. A study focusing on a series of adamantane derivatives found that certain compounds demonstrated significant analgesic effects without direct interaction with opioid or cannabinoid receptors. The mechanism appears to involve the inhibition of glutamate release via P2X7 receptors, which are implicated in pain signaling pathways. The compound exhibited an IC₅₀ value of 7.7 μM in inhibiting P2X7 receptor-mediated responses, indicating its potential as a non-opioid analgesic .

Cytotoxicity and Selectivity

The cytotoxicity of this compound and its derivatives has been a subject of investigation. For example, studies have shown that modifications at specific positions on the adamantane structure can lead to varying degrees of cytotoxicity. In particular, certain derivatives demonstrated higher selectivity indices compared to reference drugs, suggesting that they may offer therapeutic benefits with reduced toxicity .

Study on Antiviral Activity

A study published in 2020 investigated the antiviral properties of adamantane derivatives against orthopoxviruses. The researchers synthesized various compounds and assessed their cytotoxicity and antiviral efficacy. They found that some derivatives exhibited IC₅₀ values significantly lower than those of established antiviral agents like cidofovir, indicating promising therapeutic potential .

Analgesic Mechanism Exploration

Another research effort focused on elucidating the analgesic mechanism of selected adamantane derivatives. Using rat cerebrocortical synaptosomes, the study revealed that certain compounds could inhibit glutamate release triggered by P2X7 receptor activation without affecting other neurotransmitter systems. This specificity suggests a novel approach for pain management that avoids traditional opioid pathways .

Data Summary

Propriétés

IUPAC Name |

adamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKFYARMMIESOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022108 | |

| Record name | 2-Adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-58-3 | |

| Record name | Adamantanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Adamantanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAMANTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI7W503L08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.